Octane-d18 Octane-d18 Octane-d18 is a deuterated NMR solvent. It is useful in NMR-based research and analyses. It can be prepared starting from n-octane. It undergoes H/D (Hydrogen/Deuterium) exchange reaction with mono pinacolboryl complex at 110°C.

Brand Name: Vulcanchem
CAS No.: 17252-77-6
VCID: VC21050821
InChI: InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2
SMILES: CCCCCCCC
Molecular Formula: C8H18
Molecular Weight: 132.34 g/mol

Octane-d18

CAS No.: 17252-77-6

Cat. No.: VC21050821

Molecular Formula: C8H18

Molecular Weight: 132.34 g/mol

* For research use only. Not for human or veterinary use.

Octane-d18 - 17252-77-6

Specification

CAS No. 17252-77-6
Molecular Formula C8H18
Molecular Weight 132.34 g/mol
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecadeuteriooctane
Standard InChI InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2
Standard InChI Key TVMXDCGIABBOFY-VAZJTQEUSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
SMILES CCCCCCCC
Canonical SMILES CCCCCCCC

Introduction

Physical and Chemical Properties

Basic Physical Properties

Octane-d18 exists as a colorless liquid at standard conditions with defined physical properties that make it valuable for various applications. The following table summarizes its key physical characteristics:

PropertyValueUnitSource
Physical FormLiquid-
Molecular Weight132.34g/mol
Melting Point-57°C
Boiling Point125-127°C
Density0.815g/mL (at 25°C)
Flash Point15.6 (60°F)°C
Solubility in Water0.0007g/L
Specific Gravity0.815-
Explosive Limit0.8-6.5% (V)

The slightly higher boiling point compared to non-deuterated octane (which boils at approximately 125°C) demonstrates the isotope effect, where the heavier deuterium atoms increase intermolecular attractive forces, resulting in marginally altered physical properties.

Thermodynamic Properties

The thermodynamic characteristics of Octane-d18 provide insight into its energetic behavior and stability. These properties are essential for understanding its behavior in chemical reactions and physical processes:

PropertyValueUnitSource
Enthalpy of Vaporization (ΔvapH°)41.4kJ/mol
Gibbs Free Energy of Formation (ΔfG°)16.48kJ/mol
Enthalpy of Formation (ΔfH° gas)-208.45kJ/mol
Enthalpy of Fusion (ΔfusH°)16.48kJ/mol
Critical Temperature (Tc)545.88K
Critical Pressure (Pc)2535.37kPa
Critical Volume (Vc)0.483m³/kmol

The temperature-dependent properties of Octane-d18 also show interesting variations. Heat capacity (Cp,gas) increases from 232.27 J/mol×K at 382.44 K to 303.65 J/mol×K at 545.88 K, while viscosity (η) decreases from 0.0056079 Pa×s at 179.92 K to 0.0002450 Pa×s at 382.44 K .

Synthesis and Production Methods

The production of Octane-d18 involves specialized synthetic approaches to achieve high deuterium incorporation. Several methodologies have been developed for the preparation of this isotopically labeled compound.

Deuteration Processes

The primary synthetic route for producing Octane-d18 involves the deuteration of n-octane through hydrogen/deuterium exchange reactions. One documented method employs a mono pinacolboryl complex catalyst system that facilitates H/D exchange at elevated temperatures (approximately 110°C) . This process must be carefully controlled to ensure complete replacement of all hydrogen atoms with deuterium.

Applications in Scientific Research

Octane-d18 serves multiple functions in scientific investigations, with its unique isotopic properties making it valuable across several domains of research and analysis.

Nuclear Magnetic Resonance Spectroscopy

The primary application of Octane-d18 is as a solvent in NMR spectroscopy studies . Its utility in this context stems from several key advantages:

  • The absence of proton signals eliminates interference in 1H-NMR experiments, providing clearer spectra for dissolved analytes .

  • The deuterium atoms possess different relaxation properties compared to protons, allowing investigation of molecular dynamics and interactions that might otherwise be obscured in proton-rich environments.

  • The compound serves as an ideal matrix for studying the structure and dynamics of proteins and other biological macromolecules, enabling more precise measurements of intermolecular interactions .

Researchers particularly value Octane-d18 when analyzing compounds requiring non-polar deuterated solvents, as it provides a complementary option to more common deuterated solvents like chloroform-d or benzene-d6.

Analytical Chemistry Applications

In analytical chemistry, Octane-d18 serves as a reference compound for gas chromatography studies. It has been specifically used to evaluate the separation factors of deuterated octane isomers by gas chromatography . The Kovats' retention index for Octane-d18 on a non-polar squalane column at 50°C has been measured as 787.03, providing a valuable reference point for chromatographic analysis .

Surface Chemistry Investigations

Surface science researchers have employed Octane-d18 in studies of adsorption, desorption, and surface interaction phenomena. Temperature-programmed desorption experiments with mixed adlayers of cyclooctane and n-octane-d18 have provided insights into displacive exchange processes on platinum surfaces . These investigations reveal how molecular species compete for binding sites on catalytic surfaces, with implications for heterogeneous catalysis and materials science.

CategoryInformationSource
Hazard CodesF (Highly Flammable), Xn (Harmful), N (Dangerous for the environment)
Risk Statements11-67-65-50/53-38 (Highly flammable, vapors may cause drowsiness and dizziness, harmful if swallowed, toxic to aquatic organisms, irritating to skin)
UN NumberUN 1262 3/PG 2
WGK Germany3 (Severe hazard to waters)
Hazard Class3 (Flammable Liquid)
Packing GroupII

Comparative Analysis with Related Compounds

Isotope Effects on Physical Properties

The substitution of hydrogen with deuterium in Octane-d18 creates subtle but measurable differences in physical properties compared to regular octane. Research into isotope effects has demonstrated that deuterated compounds typically exhibit:

  • Slightly higher boiling points due to increased molecular mass and marginally stronger intermolecular forces .

  • Altered vapor pressure characteristics, with deuterated compounds generally showing lower vapor pressures than their non-deuterated analogs at equivalent temperatures .

  • Different gas chromatographic retention behavior, as demonstrated by specific retention indices that distinguish deuterated and non-deuterated species .

These differences, while modest, have significant implications for analytical separation techniques and physical property predictions.

Structural Analogs and Homologs

Several compounds share structural similarities with Octane-d18, each with distinctive properties and applications:

CompoundFormulaKey Differences from Octane-d18Source
OctaneC8H18Non-deuterated form; lower molecular weight (114.23 g/mol)
HexadecaneC16H34Twice the carbon chain length; higher boiling point
DodecaneC12H2650% longer carbon chain; intermediate boiling point
2-OctanolC8H18OContains oxygen functionality; different polarity
DecaneC10H2225% longer carbon chain; higher boiling point

Research Findings and Scientific Contributions

Surface Chemistry Dynamics

Significant research has explored the behavior of Octane-d18 in surface science contexts. In temperature-programmed desorption (TPD) studies comparing cyclooctane and n-octane-d18 on platinum surfaces, researchers observed distinctive desorption profiles that revealed underlying molecular interactions .

When cyclooctane coverages of 0.50 and 0.25θs were deposited on surfaces, three desorption peaks (at 170, 250, and 275 K) were observed in TPD spectra . The feature at 170 K corresponded to multilayer desorption, while the features at 250 and 275 K represented monolayer desorption states with different degrees of lateral interaction . These experiments demonstrated that when molecules competed for surface binding sites, the n-octane-d18 showed preferential retention compared to cyclooctane, providing valuable insights into surface-mediated molecular transport and exchange processes .

Thermodynamic Property Investigations

Research on the thermodynamic properties of Octane-d18 has contributed to fundamental understanding of isotope effects. A comprehensive study by Zhao et al. (2008) on "Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons" measured the enthalpy of vaporization (ΔvapH°) of Octane-d18 as 41.4 kJ/mol . This research provided valuable data on liquid-vapor pressure isotope effects, which are essential for accurate modeling of isotopically labeled compounds in various physical processes.

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